Ascochlorin
Overview
Description
Ascochlorin is a chemical with the molecular formula of C23H29ClO4 and a molecular weight of 404.931 g/mol . It is also known by other names such as Antibiotic LL-Z1272 gamma, 3-Chloro-4,6-dihydroxy-2-methyl-5-(3-methyl-5-(1,2,6-trimethyl-3-oxocyclohexyl)-2,4-pentadienyl)benzaldehyde (1R-(1alpha(2E,4E),2beta,6beta))-, and Ilicicolin D .
Synthesis Analysis
Ascochlorin (AC) and Ascofuranone (AF) are meroterpenoids produced by various filamentous fungi, including Acremonium egyptiacum . Both pathways share the common precursor, ilicicolin A epoxide, which is processed by the membrane-bound terpene cyclase (TPC) AscF in AC biosynthesis . AF biosynthesis branches from the precursor by hydroxylation at C-16 by the P450 monooxygenase AscH, followed by cyclization by a membrane-bound TPC AscI .
Molecular Structure Analysis
The structure of Ascochlorin has been determined through a combination of X-ray crystallography and physicochemical methods . The structure of a new analog was elucidated as 4’-hydroxy-5’-hydroascochlorin .
Chemical Reactions Analysis
Ascochlorin and its analogs were isolated from the filter cake of the fermented broth of a fungus, Ascochyta viciae Libert . The compounds obtained were ascochlorin, LL-Z1272 ƒÂ, LL-Z1272 ƒÃ, ascofuranone, ascofuranol and a new analog, C23H31C1O5 .
Scientific Research Applications
1. Cancer Research and Treatment
Ascochlorin has been studied for its potential in cancer research and treatment. It has shown effects in inducing responses in the pharmacological treatment of cancer. For instance, proteome analysis of human osteosarcoma cells U2OS treated with ascochlorin revealed significant changes in protein expression, indicating potential mechanisms by which ascochlorin regulates events in cancer treatment (Kang et al., 2006). Another study found that ascochlorin activates p53, a protein crucial in suppressing tumor development, in a unique manner distinct from DNA damaging agents, suggesting its potential use in novel cancer therapies (Jeong et al., 2009).
2. Anti-Inflammatory Effects
Ascochlorin also exhibits anti-inflammatory properties. It was found to suppress inflammatory responses in lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells. This study revealed that ascochlorin significantly decreased the production of nitric oxide and prostaglandin E2, key markers of inflammation (Lee et al., 2016).
3. Metabolic Disease Research
Research has also been conducted on the role of ascochlorin in metabolic diseases. A derivative of ascochlorin, 4-O-carboxymethyl ascochlorin (AS-6), has been shown to activate PPARgamma, a nuclear hormone receptor, and induce differentiation in mouse preadipocyte cell lines, highlighting its potential in the treatment of metabolic diseases such as diabetes (Togashi et al., 2002).
4. Autophagy and Apoptosis in Cancer Cells
Ascochlorin has been implicated in inducing autophagy and apoptosis in cancer cells. For example, a study on human hepatocellular carcinoma cells treated with 4-O-carboxymethyl ascochlorin (AS-6) revealed that it induces an ER stress response leading to autophagy and apoptosis, suggesting its potential as a therapeutic agent in cancer treatment (Kang et al., 2012).
properties
IUPAC Name |
5-chloro-2,4-dihydroxy-6-methyl-3-[(2E,4E)-3-methyl-5-[(1R,2R,6R)-1,2,6-trimethyl-3-oxocyclohexyl]penta-2,4-dienyl]benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29ClO4/c1-13(10-11-23(5)14(2)7-9-19(26)16(23)4)6-8-17-21(27)18(12-25)15(3)20(24)22(17)28/h6,10-12,14,16,27-28H,7-9H2,1-5H3/b11-10+,13-6+/t14-,16+,23+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SETVRSKZJJWOPA-FLDGXQSCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(=O)C(C1(C)C=CC(=CCC2=C(C(=C(C(=C2O)Cl)C)C=O)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCC(=O)[C@@H]([C@@]1(C)/C=C/C(=C/CC2=C(C(=C(C(=C2O)Cl)C)C=O)O)/C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29ClO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601102655 | |
Record name | 3-Chloro-4,6-dihydroxy-2-methyl-5-[(2E,4E)-3-methyl-5-[(1R,2R,6R)-1,2,6-trimethyl-3-oxocyclohexyl]-2,4-pentadien-1-yl]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601102655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ascochlorin | |
CAS RN |
26166-39-2 | |
Record name | 3-Chloro-4,6-dihydroxy-2-methyl-5-[(2E,4E)-3-methyl-5-[(1R,2R,6R)-1,2,6-trimethyl-3-oxocyclohexyl]-2,4-pentadien-1-yl]benzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26166-39-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ascochlorin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026166392 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Chloro-4,6-dihydroxy-2-methyl-5-[(2E,4E)-3-methyl-5-[(1R,2R,6R)-1,2,6-trimethyl-3-oxocyclohexyl]-2,4-pentadien-1-yl]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601102655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ASCOCHLORIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PEZ8F05ODV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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